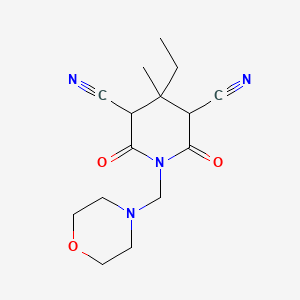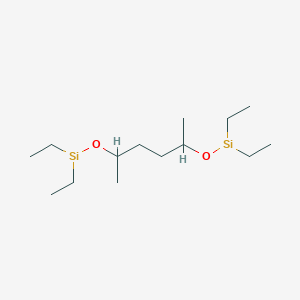
Acetic acid;3,6-dimethylhept-5-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3,6-dimethylhept-5-en-1-ol is a chemical compound with the molecular formula C11H20O2. It is an ester formed from acetic acid and 3,6-dimethylhept-5-en-1-ol. This compound is known for its unique structure, which includes a heptene backbone with methyl substitutions at the 3 and 6 positions, and an acetate ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6-dimethylhept-5-en-1-ol typically involves the esterification of 3,6-dimethylhept-5-en-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of solid acid catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid;3,6-dimethylhept-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Acetic acid;3,6-dimethylhept-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic properties and its role in drug delivery systems.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;3,6-dimethylhept-5-en-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 3,6-dimethylhept-5-en-1-ol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways.
類似化合物との比較
Similar Compounds
2,6-dimethylhept-5-en-1-ol: Similar structure but lacks the acetate ester group.
3,6-dimethylhept-5-en-1-ol: The parent alcohol used in the synthesis of the ester.
Acetic acid: The simplest carboxylic acid, used in the esterification reaction.
Uniqueness
Acetic acid;3,6-dimethylhept-5-en-1-ol is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its combination of a heptene backbone with methyl substitutions and an acetate ester group makes it a versatile compound in various chemical reactions and applications.
特性
CAS番号 |
62994-74-5 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
acetic acid;3,6-dimethylhept-5-en-1-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-8(2)4-5-9(3)6-7-10;1-2(3)4/h4,9-10H,5-7H2,1-3H3;1H3,(H,3,4) |
InChIキー |
AIGFGBAGLWLCRE-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)CC=C(C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



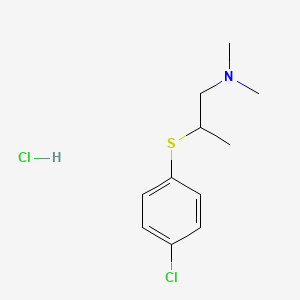

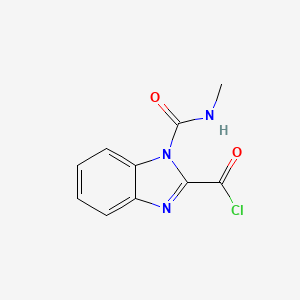
![ethyl (Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-4-oxobut-2-enoate](/img/structure/B14505689.png)
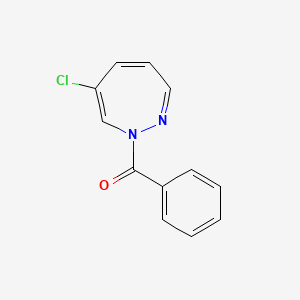
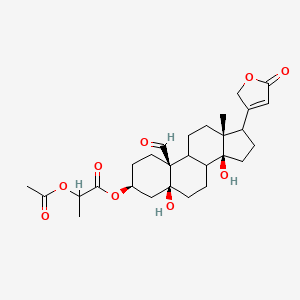

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
